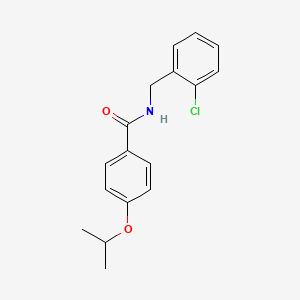

N-(2-chlorobenzyl)-4-isopropoxybenzamide

Description

N-(2-chlorobenzyl)-4-isopropoxybenzamide is a benzamide derivative featuring a 2-chlorobenzyl group attached to the nitrogen atom and an isopropoxy substituent at the para position of the benzamide ring. The compound’s design aligns with trends in medicinal chemistry, where chloro and alkoxy substituents are leveraged to modulate bioactivity and pharmacokinetic properties.

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2/c1-12(2)21-15-9-7-13(8-10-15)17(20)19-11-14-5-3-4-6-16(14)18/h3-10,12H,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODDMRRXIRMTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-chlorobenzyl)-4-isopropoxybenzamide is the microbial enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). DXPS is the first enzyme of the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is essential for pathogens such as Mycobacterium tuberculosis.

Mode of Action

N-(2-chlorobenzyl)-4-isopropoxybenzamide interacts with DXPS, inhibiting its function.

Biochemical Pathways

The MEP pathway, which DXPS is a part of, is responsible for the synthesis of isopentenyl diphosphate in plastids. This pathway provides precursors for the synthesis of carotenoids, tocopherols, plastoquinone, and the phytyl chain of chlorophylls, as well as the hormones abscisic acid and gibberellins. By inhibiting DXPS, N-(2-chlorobenzyl)-4-isopropoxybenzamide disrupts the MEP pathway, affecting the production of these crucial compounds.

Pharmacokinetics

Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) profiles

Result of Action

The inhibition of DXPS by N-(2-chlorobenzyl)-4-isopropoxybenzamide leads to a disruption in the MEP pathway. This can result in a decrease in the production of isoprenoid precursors, affecting the synthesis of various compounds essential for the survival and growth of certain pathogens. This makes N-(2-chlorobenzyl)-4-isopropoxybenzamide a potential candidate for the development of novel anti-infectives.

Biochemical Analysis

Biochemical Properties

N-(2-chlorobenzyl)-4-isopropoxybenzamide has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM. This suggests that it can interact with this enzyme and potentially influence its function.

Molecular Mechanism

At the molecular level, N-(2-chlorobenzyl)-4-isopropoxybenzamide exerts its effects by binding to DXS and inhibiting its function. This could lead to changes in the levels of downstream metabolites and potentially affect gene expression.

Metabolic Pathways

As an inhibitor of DXS, N-(2-chlorobenzyl)-4-isopropoxybenzamide is involved in the non-mevalonate pathway of isoprenoid biosynthesis. This could potentially affect the levels of isoprenoids and other downstream metabolites.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Bioactivity

The following compounds highlight key structural differences and their impact on biological activity:

Table 1: Comparative Analysis of Structural Analogs

Key Observations :

- Substituent Position : The 2-chlorobenzyl group in the target compound and 6k () contrasts with the 4-chlorobenzyl group in ’s analog. Positional isomers can significantly alter electronic properties and binding affinities. For example, 6k’s 2-chlorobenzyl group contributes to butyrylcholinesterase (BChE) inhibition, whereas the 4-chlorobenzyl analog in lacks reported bioactivity .

- Functional Group Complexity : The target compound’s isopropoxy group is simpler than the dibromo-ethoxy substituents in 6k and 6d, which enhance steric bulk and likely influence enzyme interaction .

Key Observations :

- Synthetic Routes : The compound in was synthesized via a multi-component reaction with a 65% yield, suggesting efficient methodology for benzamide derivatives. The target compound may follow similar protocols .

- Melting Points : The 4-chlorobenzyl analog in has a sharp melting point (142.9–143.4°C), indicative of high crystallinity. Substituent position (2- vs. 4-chloro) could alter melting behavior in the target compound.

Critical Analysis of Contradictions and Limitations

- Positional Isomer Effects : The bioactivity gap between 2-chlorobenzyl (6k) and 4-chlorobenzyl () compounds underscores the importance of substituent placement. The target compound’s 2-chloro group may favor enzyme interaction, but direct data are lacking .

- Data Gaps: No explicit information on the target compound’s synthesis, yield, or bioactivity is available in the evidence, necessitating cautious extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.